L-Alanyl-L-valyl-L-valyl-L-threonine

Description

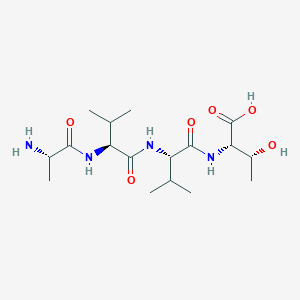

L-Alanyl-L-valyl-L-valyl-L-threonine is a tetrapeptide composed of four amino acids: alanine (Ala), valine (Val), valine (Val), and threonine (Thr). The sequence features two hydrophobic valine residues, a moderately hydrophobic alanine, and a hydrophilic threonine with a hydroxyl group, conferring amphipathic properties to the molecule. Threonine, as a component, contributes to the peptide’s solubility and hydrogen-bonding capacity due to its hydroxyl group .

Properties

CAS No. |

651292-22-7 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C17H32N4O6/c1-7(2)11(19-14(23)9(5)18)15(24)20-12(8(3)4)16(25)21-13(10(6)22)17(26)27/h7-13,22H,18H2,1-6H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |

InChI Key |

WNDHMXUUNAIXPG-PPCPHDFISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Biological Activity

L-Alanyl-L-valyl-L-valyl-L-threonine is a tetrapeptide composed of four amino acids: alanine, valine, valine, and threonine. This compound exhibits unique biological activities due to its specific amino acid sequence and structural properties. This article explores its biological activity, focusing on its role in cellular signaling, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound allows for various biochemical interactions. The presence of threonine, which contains a hydroxyl group, facilitates potential post-translational modifications such as phosphorylation. This characteristic is significant in cellular signaling pathways, where phosphorylation plays a critical role in modulating protein function.

Biological Functions

Cellular Signaling and Protein Interactions

- This compound is involved in protein-protein interactions that can influence various physiological processes. Research indicates that peptides with similar structures can modulate cellular signaling pathways, impacting metabolic regulation and other critical functions.

Therapeutic Applications

- Investigations into the therapeutic potential of this compound have highlighted its role in drug development. Its ability to interact with specific receptors or enzymes suggests that it may be useful in designing treatments for various diseases, including cancer .

Case Studies

-

Antimicrobial Activity :

A study assessed the antimicrobial properties of various peptide derivatives, including those related to this compound. The results indicated moderate to good bioactivity against several pathogenic microbes, suggesting potential applications in infection control . -

Cancer Research :

Recent studies have shown that aminoacyl-tRNA synthetases (aaRS), which include components related to valine and threonine metabolism, play crucial roles in cancer therapy resistance. The modulation of these pathways could be influenced by peptides like this compound, indicating a potential avenue for enhancing therapeutic efficacy against resistant cancer types .

Data Table: Biological Activities of Related Peptides

Scientific Research Applications

Nutritional Applications

Role in Parenteral Nutrition:

L-Alanyl-L-valyl-L-valyl-L-threonine has been studied for its potential benefits in parenteral nutrition formulations. Specifically, dipeptides such as L-alanyl-L-glutamine have shown promise in improving nutritional status and treatment tolerance in patients undergoing treatments like chemotherapy. For instance, a study indicated that L-alanyl-L-glutamine supplementation led to significant improvements in the nutritional status of patients with head and neck cancer receiving radiotherapy, enhancing their quality of life and reducing treatment-related toxicities .

Efficacy in Recovery from Illness:

Research has demonstrated that L-alanyl-L-glutamine can enhance recovery from acute conditions such as secondary peritonitis. In a randomized clinical trial, patients receiving L-alanyl-L-glutamine-supplemented total parenteral nutrition exhibited lower infectious morbidity compared to those on standard nutrition . This suggests that the dipeptide may bolster immune responses and improve overall recovery outcomes.

Biochemical Applications

Sorption Properties:

The sorption characteristics of L-alanyl-L-valyl and related dipeptides have been investigated for their ability to interact with organic compounds. Studies show that these peptides possess unique thermal stability and selectivity for certain organic vapors, which could be leveraged for applications in environmental science or materials engineering . The findings highlight the potential use of these peptides in developing advanced materials for capturing or filtering specific substances.

Nanoporous Materials:

L-Alanyl-L-valyl-L-threonine's structural properties make it an attractive candidate for the creation of nanoporous materials. Research into monoclinic crystal structures of related dipeptides indicates their suitability for absorbing guest molecules, such as noble gases, which could have implications in gas storage or separation technologies .

Pharmacological Applications

Performance Enhancement:

L-alanyl-L-glutamine has been studied for its ergogenic effects, particularly in sports science. A study found that supplementation with this dipeptide improved endurance performance during dehydration stress by enhancing fluid and electrolyte uptake . Such findings suggest its potential utility in sports nutrition, particularly for athletes undergoing intense physical training.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of L-Alanyl-L-valyl-L-valyl-L-threonine and Analogues

| Compound Name | Sequence/Structure | Molecular Weight | Key Features | Synthesis Method (if reported) |

|---|---|---|---|---|

| This compound | Ala-Val-Val-Thr | ~435.5 g/mol* | Hydrophobic valine repeats; Thr hydroxyl enhances solubility | Solid-phase peptide synthesis (inferred) |

| N-Acetyl-L-Ala-L-Met-L-Val-Gly-Thr [6] | Ac-Ala-Met-Val-Gly-Thr | 519.6 g/mol | N-acetylation; methionine introduces sulfur; glycine increases flexibility | Not specified |

| L-Arg-L-Ala-L-Arg-L-Thr-L-Val [9] | Arg-Ala-Arg-Thr-Val | 702.8 g/mol | Arginine-rich (basic); Thr and Val balance hydrophilicity/hydrophobicity | Enzymatic or chemical synthesis |

| L-Cys-Gly-L-Ala-L-Thr [10] | Cys-Gly-Ala-Thr | ~407.4 g/mol* | Cysteine allows disulfide bonding; Thr contributes to stability | Not specified |

*Calculated based on molecular formulas.

Key Observations:

- Hydrophobic vs. Hydrophilic Balance: The target tetrapeptide (Ala-Val-Val-Thr) has a higher hydrophobic index compared to N-Acetyl-Ala-Met-Val-Gly-Thr due to dual valine residues.

- Functional Groups : Threonine’s hydroxyl group is conserved across analogues, enabling hydrogen bonding and post-translational modifications (e.g., phosphorylation) . Methionine in N-Acetyl-Ala-Met-Val-Gly-Thr introduces sulfur, which may participate in redox reactions .

- Synthesis: Enzymatic methods using threonine aldolases are noted for producing chiral amino acid derivatives, though solid-phase synthesis is inferred for the target peptide due to its linear structure .

Physicochemical Properties

- Solubility : Threonine’s hydroxyl group improves aqueous solubility compared to fully hydrophobic peptides. However, dual valine residues in the target peptide may reduce solubility relative to glycine-containing analogues .

- Stereochemical Considerations: All listed compounds utilize L-amino acids, ensuring compatibility with biological systems.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview : Solid-phase peptide synthesis is the most widely used method for synthesizing peptides, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Resin Loading : The first amino acid (L-alanine) is attached to the resin.

Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling : The next amino acid (L-valine) is activated using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and coupled to the growing peptide chain.

Repetition : The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

Cleavage : Once the desired peptide sequence is complete, the peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS).

Alternative Synthesis Methods

While SPPS is predominant, other methods can also be employed:

Liquid-Phase Synthesis : This traditional method involves synthesizing peptides in solution rather than on a solid support. It can be more challenging due to difficulties in purification and isolation of the desired product.

Recombinant DNA Technology : This method involves expressing the peptide in microbial systems such as E. coli or yeast. It allows for large-scale production and can be more cost-effective for producing peptides with complex sequences.

Types of Reactions

L-Alanyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:

Oxidation : Modifying specific amino acid residues, particularly those containing sulfur (e.g., methionine or cysteine).

Reduction : Reducing disulfide bonds within the peptide to yield free thiols.

Substitution : Chemical modification or site-directed mutagenesis can be employed to create analogs with different properties.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, performic acid | Varies by target residue |

| Reduction | Dithiothreitol (DTT), β-mercaptoethanol | Mild acidic conditions |

| Substitution | Site-directed mutagenesis, chemical modification | Depends on target site |

In an industrial setting, automated peptide synthesizers are often used to scale up SPPS processes. These machines automate repetitive steps, increasing efficiency and allowing for the production of larger quantities of peptides. Additionally, optimization strategies such as using low-loading resins or coupling additives can enhance yield and reduce truncation byproducts.

After synthesis, this compound may undergo various post-synthetic modifications to enhance its properties:

Acetylation : The N-terminal amino group can react with acetic anhydride to form an acetylated derivative.

Cyclization : Under specific conditions, cyclization may occur at the C-terminal end, potentially forming lactams.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.